molecular formula C15H14O3 B189375 (4-methoxyphenyl) 4-methylbenzoate CAS No. 5859-41-6

(4-methoxyphenyl) 4-methylbenzoate

Katalognummer: B189375
CAS-Nummer: 5859-41-6
Molekulargewicht: 242.27 g/mol
InChI-Schlüssel: AIAMKMCUDQZZRB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-methoxyphenyl) 4-methylbenzoate is an organic compound with the molecular formula C15H14O3. It is an ester derived from benzoic acid and 4-methoxyphenol. This compound is known for its aromatic properties and is used in various chemical applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-methyl-, 4-methoxyphenyl ester typically involves the esterification of benzoic acid with 4-methoxyphenol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.

Industrial Production Methods

In an industrial setting, the production of benzoic acid, 4-methyl-, 4-methoxyphenyl ester can be achieved through continuous flow processes. These processes involve the use of fixed-bed reactors where the reactants are passed over a solid acid catalyst. This method allows for efficient production with high yields and minimal by-products.

Analyse Chemischer Reaktionen

Types of Reactions

(4-methoxyphenyl) 4-methylbenzoate undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield benzoic acid and 4-methoxyphenol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic ring of the ester can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis using hydrochloric acid or sulfuric acid; basic hydrolysis using sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Hydrolysis: Benzoic acid and 4-methoxyphenol.

    Reduction: 4-methoxybenzyl alcohol.

    Substitution: Nitro or halogenated derivatives of the ester.

Wissenschaftliche Forschungsanwendungen

(4-methoxyphenyl) 4-methylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential use in drug development due to its bioactive properties.

    Industry: Used in the production of fragrances and flavoring agents due to its aromatic properties.

Wirkmechanismus

The mechanism of action of benzoic acid, 4-methyl-, 4-methoxyphenyl ester involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to changes in cellular processes. For example, its antimicrobial activity may be due to its ability to disrupt microbial cell membranes or inhibit essential enzymes.

Vergleich Mit ähnlichen Verbindungen

(4-methoxyphenyl) 4-methylbenzoate can be compared with other similar compounds such as:

    Benzoic acid, 4-methoxy-, methyl ester: Similar in structure but with a methyl group instead of a 4-methyl group.

    Benzoic acid, 4-methyl-, methyl ester: Similar in structure but lacks the 4-methoxy group.

    Benzoic acid, 4-formyl-, methyl ester: Contains a formyl group instead of a 4-methyl group.

These compounds share similar chemical properties but differ in their specific functional groups, leading to variations in their reactivity and applications.

Eigenschaften

CAS-Nummer

5859-41-6

Molekularformel

C15H14O3

Molekulargewicht

242.27 g/mol

IUPAC-Name

(4-methoxyphenyl) 4-methylbenzoate

InChI

InChI=1S/C15H14O3/c1-11-3-5-12(6-4-11)15(16)18-14-9-7-13(17-2)8-10-14/h3-10H,1-2H3

InChI-Schlüssel

AIAMKMCUDQZZRB-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OC

Kanonische SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.